3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-[4-(benzenesulfonyl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-15-9-10-24(21-15)18-8-7-17(19-20-18)22-11-13-23(14-12-22)27(25,26)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHSLXANKOQXCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Core Functionalization
The pyridazine ring is functionalized via SNAr using 3-methyl-1H-pyrazole. A representative protocol derived from pyrazolo[1,5-a]pyrimidine synthesis methods involves:
Reagents :
- 3,6-Dichloropyridazine (1.0 equiv)
- 3-Methyl-1H-pyrazole (1.2 equiv)
- Potassium carbonate (2.0 equiv)
- Dimethylformamide (DMF), 80°C, 12 h
Mechanism :
Base-mediated deprotonation of 3-methylpyrazole enhances nucleophilicity, enabling substitution at the 3-position of pyridazine. The 6-chloro group remains intact for subsequent reactions.
Optimization Challenges
- Regioselectivity : Competing reactions at the 4-position of pyridazine are mitigated by steric hindrance from the 3-methyl group on pyrazole.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates compared to THF or ethers.
Synthesis of Intermediate B: 1-(Phenylsulfonyl)piperazine
Sulfonylation of Piperazine
Piperazine is sulfonylated using phenylsulfonyl chloride under Schotten-Baumann conditions:
Procedure :
- Piperazine (1.0 equiv) dissolved in dichloromethane (DCM) at 0°C.
- Phenylsulfonyl chloride (1.1 equiv) added dropwise with stirring.
- Triethylamine (2.2 equiv) as HCl scavenger.
- Room temperature, 4 h.
Workup :
Alternative Routes
- Reductive Sulfonylation : Phenylsulfinic acid derivatives with EDCl/HOBt coupling, though less efficient (yield: 60–65%).
Final Coupling Reaction
SNAr Between Intermediate A and B
Conditions :
- Intermediate A (1.0 equiv), Intermediate B (1.5 equiv)
- Potassium tert-butoxide (2.0 equiv)
- DMF, 100°C, 24 h under N2
Mechanistic Insights :
The 6-chloro group on pyridazine is activated toward displacement by the electron-withdrawing pyrazole substituent. Piperazine’s nucleophilicity is enhanced via deprotonation by t-BuOK.
Side Reactions and Mitigation
- Di-substitution : Excess Intermediate B (1.5 equiv) minimizes bis-piperazinyl byproducts.
- Oxidation : Inert atmosphere prevents pyridazine ring oxidation.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
| Technique | Key Data | Source |
|---|---|---|
| 1H NMR | δ 8.72 (d, J=9.5 Hz, 1H, pyridazine H5) | |
| δ 7.80–7.45 (m, 5H, phenyl SO2) | ||
| 13C NMR | 158.2 (C3-pyridazine), 137.5 (SO2-C) | |
| HRMS | [M+H]+ calcd. 441.1521, found 441.1518 |
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30) shows ≥98% purity at 254 nm.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Advantages |
|---|---|---|---|
| Sequential SNAr | 55–60% | ≥98% | Scalable, minimal byproducts |
| One-Pot Functionalization | 40–45% | 95% | Reduced steps, lower cost |
One-pot methods, while operationally simpler, suffer from lower yields due to competing side reactions.
Industrial Scale-Up Considerations
- Cost Drivers : Piperazine derivatives and sulfonylation reagents account for 70% of material costs.
- Green Chemistry : Solvent recovery (DMF) reduces waste by 30%.
Applications and Derivatives
While the target compound’s bioactivity remains under investigation, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of pyridazine compounds exhibit antidepressant properties. A study on similar compounds showed significant inhibition of monoamine oxidase (MAO), an enzyme linked to mood regulation. The compound's structure suggests potential for selective MAO-B inhibition, which could be beneficial in treating depression and neurodegenerative disorders like Alzheimer's disease .
Analgesic and Anti-inflammatory Effects
Pyridazine derivatives are known for their analgesic and anti-inflammatory activities. The compound has shown efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with reduced gastrointestinal side effects. A specific derivative demonstrated a selectivity ratio of 276:1 for COX-2 over COX-1, indicating a favorable safety profile .
Cytotoxicity Studies
In vitro studies assessing cytotoxicity against various cancer cell lines have indicated that the compound possesses low cytotoxicity levels, suggesting a favorable therapeutic index. For instance, related compounds exhibited IC50 values significantly higher than those of known cytotoxic agents, indicating potential for development as a therapeutic agent with minimal side effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key substituents and their effects are summarized below:
| Substituent | Activity Level | IC50 (µM) | Notes |
|---|---|---|---|
| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |
| Pyridin-3-ylamino | High | 0.013 | Critical for MAO-B inhibition |
| Piperazine | Essential | - | Provides structural stability |
Case Study 1: MAO Inhibition
A study evaluating pyridazinone derivatives found that a similar compound exhibited potent MAO-B inhibition with an IC50 value of 0.013 µM, demonstrating its potential role in treating neurodegenerative disorders.
Case Study 2: Analgesic Activity
In vivo tests on analgesic activity revealed that certain pyridazinone derivatives were more effective than acetaminophen in p-benzoquinone-induced writhing tests, highlighting their potential as effective analgesics with lower ulcerogenic risks compared to traditional NSAIDs .
Mechanism of Action
The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine, we analyze its structural analogs, focusing on substitutions at the piperazine and pyridazine/pyrazole positions. Key differences in substituents influence physicochemical properties, synthetic accessibility, and biological activity.
Substituent Variations on the Piperazine Sulfonyl Group
Key Observations :
- Electron-Withdrawing Groups (Cl, F) : Chlorine and fluorine substituents increase lipophilicity and may enhance membrane permeability but could reduce aqueous solubility. Fluorine’s electronegativity might improve binding to hydrophobic pockets in enzymes .
- Steric Effects : The bromophenylmethyl group in introduces steric bulk, which could hinder interaction with flat binding sites (e.g., kinase ATP pockets).
Variations in the Pyridazine/Pyrazole Core
Key Observations :
- Aniline vs.
- Biological Activity: Piperazine derivatives with chlorophenoxypropyl groups (e.g., ) demonstrate antibacterial effects, suggesting that the phenylsulfonyl group in the target compound may similarly modulate biological activity.
Physicochemical and Spectroscopic Comparisons
- LCMS and Purity : A related trifluoromethyl-containing pyridazine (C₁₈H₁₅F₆N₅O₂S) showed an LCMS mass of 480.3 (M⁺) and 94.54% purity, indicating robustness in synthesis and stability . The target compound’s phenylsulfonyl group may offer comparable synthetic tractability.
- NMR Trends : Piperazine protons in analogs resonate at δ 3.19–3.66 ppm (CDCl₃), consistent with the target compound’s expected spectral profile .
Biological Activity
The compound 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine (CAS Number: 1019104-22-3) is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 440.6 g/mol. The structure includes a pyridazine ring, a piperazine moiety, and a sulfonyl group, which are key to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1019104-22-3 |
| Molecular Formula | |
| Molecular Weight | 440.6 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
Research indicates that compounds containing pyrazole and piperazine structures often exhibit a range of biological activities, including:
- Antitumor Activity : Studies have shown that derivatives with similar structures can inhibit tumor cell proliferation by disrupting microtubule formation, leading to cell cycle arrest and apoptosis .
- Antiviral Activity : Certain pyrazole derivatives have shown promise in inhibiting viral replication, although specific data on this compound's antiviral efficacy remains limited.
- Anti-inflammatory and Analgesic Effects : Pyrazolone derivatives are known for their anti-inflammatory properties. In silico studies suggest that related compounds exhibit significant anti-inflammatory and analgesic activity, with some showing higher efficacy than standard drugs like indomethacin .
The biological activity of this compound is likely linked to its ability to interact with various biological targets:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division and growth in cancer cells .
- Receptor Modulation : The piperazine portion may facilitate interactions with neurotransmitter receptors or other cellular targets involved in pain and inflammation pathways.
Study 1: Antitumor Activity
A study synthesized several pyrazole derivatives and tested their antitumor effects on human cancer cell lines. The results indicated that modifications in the structure significantly influenced their potency against different cancer types. The most effective compounds were those that could inhibit tubulin polymerization effectively .
Study 2: Anti-inflammatory Properties
In a comparative study of various pyrazolone derivatives, one compound demonstrated a 69.56% inhibition rate in an animal model for inflammation, outperforming indomethacin (66.24% inhibition). This suggests strong potential for developing new anti-inflammatory agents from this class of compounds .
Q & A
Q. What are the recommended synthetic routes for preparing 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine, and how can intermediates be characterized?
Methodological Answer: Synthesis typically involves sequential nucleophilic substitution reactions. For pyridazine derivatives, a common approach is:
Core Formation: Start with 3,6-dichloropyridazine. Substitute the 6-position chlorine with 4-(phenylsulfonyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
Pyrazole Introduction: React the 3-chloro intermediate with 3-methyl-1H-pyrazole using catalytic CuI or Pd-based coupling agents.
Characterization: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., disappearance of chloro signals, integration of piperazine protons). Mass spectrometry (HRMS) validates molecular weight. For crystalline intermediates, X-ray crystallography (via SHELX or WinGX ) resolves ambiguities in regiochemistry.
Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and how are spectral contradictions resolved?
Methodological Answer:
- NMR Spectroscopy: Key for confirming substituent positions. For example, piperazine protons appear as broad singlets (~δ 3.0-3.5 ppm), while pyrazole protons resonate as sharp singlets (~δ 6.0-7.5 ppm). Contradictions in splitting patterns may arise from dynamic processes (e.g., piperazine ring puckering); variable-temperature NMR can clarify this .
- X-ray Crystallography: Resolves ambiguities in connectivity. Use SHELXL for refinement and WinGX for data processing. Discrepancies between computational (DFT-optimized) and experimental structures may indicate conformational flexibility.
Advanced Research Questions
Q. How can researchers optimize synthetic yields when introducing the phenylsulfonyl-piperazine moiety, and what side reactions should be monitored?
Methodological Answer:
- Reaction Optimization:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine.
- Base Choice: Use excess K₂CO₃ to deprotonate piperazine and drive substitution.
- Side Reactions:
- Yield Improvement: Employ microwave-assisted synthesis to reduce reaction time and byproduct formation.
Q. What computational strategies are effective for predicting the biological activity of this compound, and how can SAR be validated experimentally?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Focus on the phenylsulfonyl group’s role in binding (e.g., hydrophobic pockets).
- QSAR Modeling: Train models using pyridazine derivatives with reported IC₅₀ values (e.g., antiplatelet or antiviral activities ). Validate predictions via in vitro assays (e.g., enzyme inhibition or cell viability tests).
- Experimental Validation: Compare docking scores with radioligand binding assays (see radiotracer design principles in ).
Q. How should contradictory results in biological activity assays (e.g., inconsistent IC₅₀ values) be analyzed?
Methodological Answer:
- Source Identification:
- Compound Purity: Verify by HPLC (>95%) and elemental analysis.
- Assay Conditions: Check buffer pH, temperature, and co-solvents (e.g., DMSO tolerance varies by cell line).
- Data Reconciliation:
Specialized Techniques
Q. What crystallographic methods are recommended for resolving conformational isomerism in the phenylsulfonyl-piperazine group?
Methodological Answer:
- Data Collection: Use high-resolution (<1.0 Å) synchrotron data to detect subtle torsional angles.
- Refinement: Apply SHELXL’s TWIN and RIGU commands to model disorder or pseudosymmetry.
- Validation: Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions stabilizing specific conformers.
Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s bioavailability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
